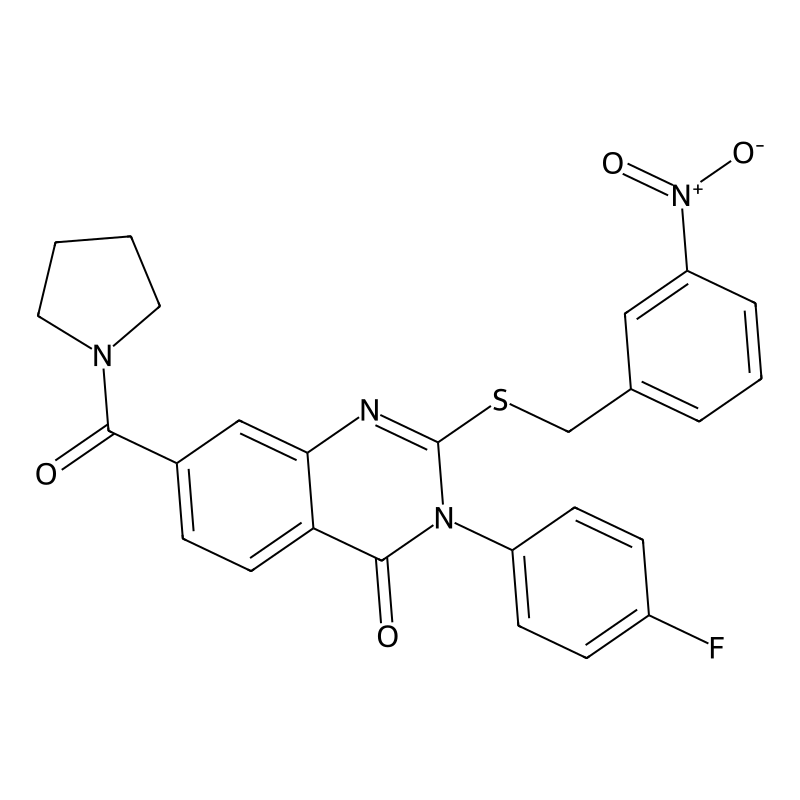

3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one, also known as F-NBTIQ, is a synthetic molecule belonging to the class of quinazolinones. Quinazolinones are a diverse group of heterocyclic compounds with a wide range of potential biological activities, including anti-cancer, anti-bacterial, and anti-viral properties.

Research on F-NBTIQ

While F-NBTIQ itself has not been extensively studied, other quinazolinone derivatives have been the subject of numerous scientific investigations. These studies have explored the potential applications of quinazolinones in various fields, including:

- Cancer research: Some quinazolinones have been shown to exhibit anti-proliferative and anti-tumor activities in various cancer cell lines.

- Anti-bacterial and anti-fungal activities: Certain quinazolinone derivatives have demonstrated effectiveness against various bacteria and fungi.

- Anti-viral properties: A number of studies have investigated the potential of quinazolinones as antiviral agents against various viruses, including HIV and hepatitis B virus [].

3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. The chemical structure features a quinazoline core substituted with a 4-fluorophenyl group, a thioether linkage to a 3-nitrobenzyl moiety, and a pyrrolidine-1-carbonyl group. This unique combination of functional groups suggests potential for various pharmacological applications, particularly in medicinal chemistry.

- Nucleophilic substitution: The thioether group can undergo nucleophilic attack, making it reactive towards electrophiles.

- Reduction reactions: The nitro group can be reduced to an amine, which may alter the biological properties of the compound.

- Condensation reactions: The carbonyl group in the pyrrolidine moiety can engage in condensation reactions, potentially forming more complex structures.

Quinazolinone derivatives are known for their broad spectrum of biological activities, including:

- Antitumor activity: Some studies have indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial properties: Quinazolinones have been explored for their potential as antibacterial and antifungal agents.

- Insecticidal activity: The specific structural features of this compound may confer insecticidal properties, as suggested by research on related compounds .

The synthesis of 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one typically involves multi-step synthetic routes:

- Formation of the quinazolinone core: Starting from appropriate anilines and isocyanates or isothiocyanates.

- Introduction of the thioether linkage: This can be achieved through nucleophilic substitution involving a thiol and an alkyl halide.

- Pyrrolidine modification: The pyrrolidine ring can be introduced via cyclization reactions involving suitable precursors.

Each step requires careful optimization to ensure high yields and purity of the final product.

The compound has potential applications in:

- Pharmaceutical development: Due to its promising biological activities, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Agricultural chemistry: Its insecticidal properties may make it suitable for use in pest control formulations.

Interaction studies are crucial to understand the binding affinities and mechanisms of action of this compound with biological targets. These studies typically involve:

- Molecular docking simulations: To predict how the compound interacts with specific proteins or enzymes.

- In vitro assays: To evaluate the biological effects on cell lines or microbial cultures.

Such investigations help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-fluorophenyl)-2-(methylthio)quinazolin-6(1H)-one | Similar quinazoline core with methylthio group | Antitumor activity |

| 2-(3-nitrophenylthio)quinazolin-4(3H)-one | Contains a nitrophenylthio moiety | Antimicrobial properties |

| 7-(pyrrolidine-1-carbonyl)-2-(phenylthio)quinazolin-4(3H)-one | Pyrrolidine substitution with phenylthio | Insecticidal activity |

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one lies in its specific combination of fluorinated phenyl and nitrobenzyl groups, which may enhance its bioactivity compared to other similar compounds. This structural diversity could lead to distinctive interactions with biological targets, making it a valuable candidate for further research and development.